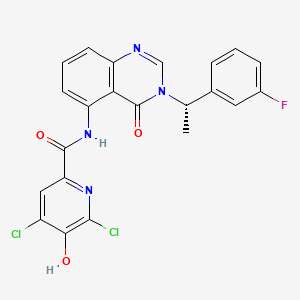
Hsd17B13-IN-24
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hsd17B13-IN-24 is a compound that targets the enzyme hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13). This enzyme is associated with lipid droplets in the liver and has been implicated in the pathogenesis of non-alcoholic fatty liver disease (NAFLD) and other liver-related conditions. The inhibition of HSD17B13 has shown potential in reducing the progression of liver diseases, making this compound a promising candidate for therapeutic applications .
Vorbereitungsmethoden
The preparation of Hsd17B13-IN-24 involves several synthetic routes and reaction conditions. One method includes the use of dimethyl sulfoxide (DMSO) as a solvent, followed by the addition of polyethylene glycol 300 (PEG300) and Tween 80. The mixture is then clarified and further diluted with distilled water . Industrial production methods may involve large-scale synthesis using similar reagents and conditions, ensuring the compound’s purity and consistency.
Analyse Chemischer Reaktionen
Hsd17B13-IN-24 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include NAD+ (nicotinamide adenine dinucleotide) and other oxidizing or reducing agents. The major products formed from these reactions depend on the specific conditions and reagents used. For example, the interaction with NAD+ leads to the conversion of ketones to secondary alcohols .
Wissenschaftliche Forschungsanwendungen
Hsd17B13-IN-24 has a wide range of scientific research applications. In chemistry, it is used to study the enzymatic activity of HSD17B13 and its role in lipid metabolism. In biology, it helps in understanding the regulation of lipid droplets and their impact on liver diseases. In medicine, this compound is being explored as a potential therapeutic agent for treating NAFLD, non-alcoholic steatohepatitis (NASH), and other chronic liver conditions. Additionally, it has industrial applications in the development of new drugs targeting liver diseases .
Wirkmechanismus
The mechanism of action of Hsd17B13-IN-24 involves the inhibition of the enzyme HSD17B13. This enzyme is responsible for the biogenesis and metabolism of lipid droplets in the liver. By inhibiting HSD17B13, this compound reduces the formation and growth of lipid droplets, thereby mitigating the progression of liver diseases. The molecular targets include the active site of HSD17B13, where the compound binds and prevents the enzyme’s activity .
Vergleich Mit ähnlichen Verbindungen
Hsd17B13-IN-24 can be compared with other similar compounds, such as BI-3231, which is also an inhibitor of HSD17B13. Both compounds target the same enzyme but may differ in their potency, selectivity, and pharmacokinetic properties. This compound is unique in its specific binding affinity and the pathways it affects, making it a valuable tool for research and therapeutic applications .
Similar Compounds
Eigenschaften
Molekularformel |
C22H15Cl2FN4O3 |
|---|---|
Molekulargewicht |
473.3 g/mol |
IUPAC-Name |
4,6-dichloro-N-[3-[(1S)-1-(3-fluorophenyl)ethyl]-4-oxoquinazolin-5-yl]-5-hydroxypyridine-2-carboxamide |
InChI |
InChI=1S/C22H15Cl2FN4O3/c1-11(12-4-2-5-13(25)8-12)29-10-26-15-6-3-7-16(18(15)22(29)32)28-21(31)17-9-14(23)19(30)20(24)27-17/h2-11,30H,1H3,(H,28,31)/t11-/m0/s1 |
InChI-Schlüssel |
MVKABGMNVFRRMU-NSHDSACASA-N |
Isomerische SMILES |
C[C@@H](C1=CC(=CC=C1)F)N2C=NC3=C(C2=O)C(=CC=C3)NC(=O)C4=NC(=C(C(=C4)Cl)O)Cl |
Kanonische SMILES |
CC(C1=CC(=CC=C1)F)N2C=NC3=C(C2=O)C(=CC=C3)NC(=O)C4=NC(=C(C(=C4)Cl)O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


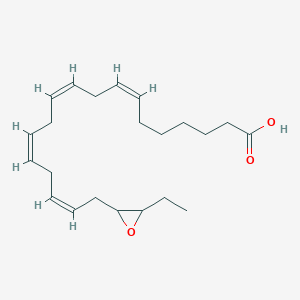
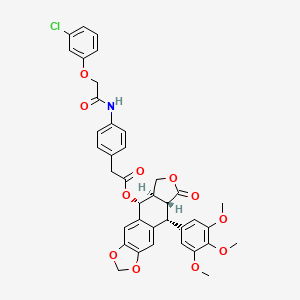
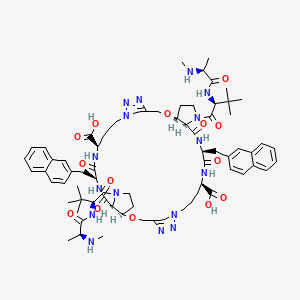

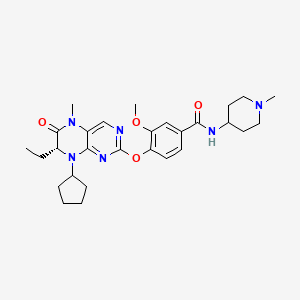
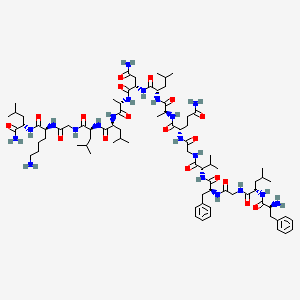
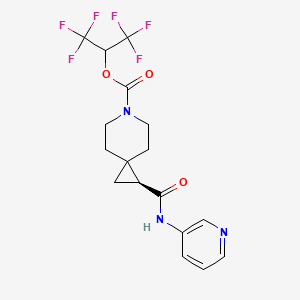
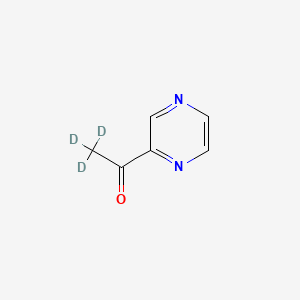
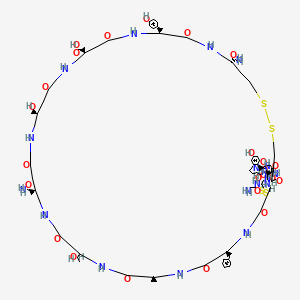
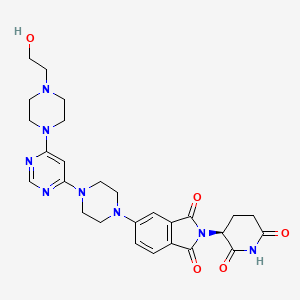
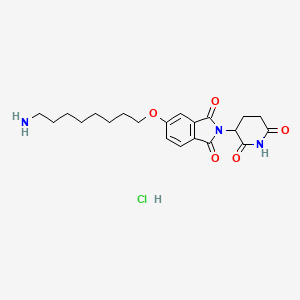
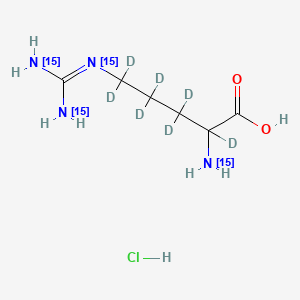
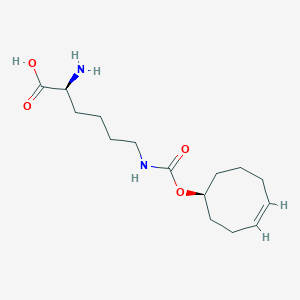
![(Z)-9-[3-[(2Z,5Z)-undeca-2,5-dienyl]oxiran-2-yl]non-7-enoic acid](/img/structure/B12384457.png)
